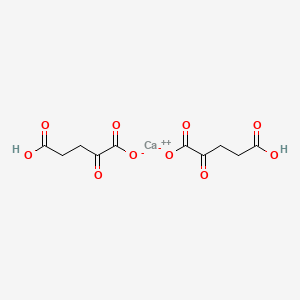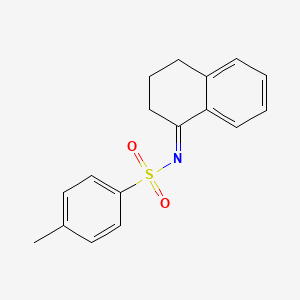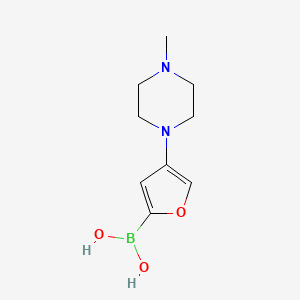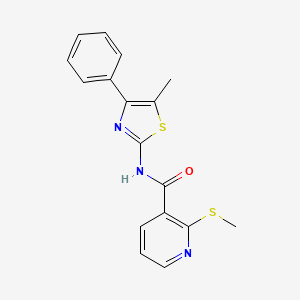
Calcium 4-carboxy-2-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 4-carboxy-2-oxobutanoate is a calcium salt of 4-carboxy-2-oxobutanoic acid. This compound is part of the family of oxocarboxylic acids, which are characterized by the presence of both a carboxyl group and a ketone group. These compounds play significant roles in various biochemical pathways and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium 4-carboxy-2-oxobutanoate typically involves the neutralization of 4-carboxy-2-oxobutanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous process involving the controlled addition of calcium hydroxide to a solution of 4-carboxy-2-oxobutanoic acid. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 4-carboxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium 4-carboxy-2-oxobutanate.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming calcium 4-carboxy-2-hydroxybutanoate.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Calcium 4-carboxy-2-oxobutanate.
Reduction: Calcium 4-carboxy-2-hydroxybutanoate.
Substitution: Esters or amides of 4-carboxy-2-oxobutanoic acid.
Applications De Recherche Scientifique
Calcium 4-carboxy-2-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in calcium supplementation.
Mécanisme D'action
The mechanism of action of calcium 4-carboxy-2-oxobutanoate involves its interaction with cellular calcium channels and transporters. The compound releases calcium ions, which play a crucial role in signal transduction pathways, muscle contraction, and other physiological processes. The carboxyl and ketone groups also participate in biochemical reactions, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium 2-oxobutanoate: Similar structure but lacks the carboxyl group at the 4-position.
Calcium 2-oxoglutarate: Contains an additional carboxyl group, making it a dicarboxylic acid.
Calcium 2-oxoisovalerate: Has a branched-chain structure.
Uniqueness
Calcium 4-carboxy-2-oxobutanoate is unique due to the presence of both a carboxyl group and a ketone group, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to release calcium ions also adds to its versatility in various applications .
Propriétés
Formule moléculaire |
C10H10CaO10 |
|---|---|
Poids moléculaire |
330.26 g/mol |
Nom IUPAC |
calcium;5-hydroxy-2,5-dioxopentanoate |
InChI |
InChI=1S/2C5H6O5.Ca/c2*6-3(5(9)10)1-2-4(7)8;/h2*1-2H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
Clé InChI |
MQTJHYQVPBNOHT-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)O)C(=O)C(=O)[O-].C(CC(=O)O)C(=O)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360516.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360526.png)
![2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one](/img/structure/B13360533.png)
![1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B13360538.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360544.png)
![3-[(Propylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360557.png)

![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)

![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)

![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
